Methyl 3-amino-4-piperidin-1-ylbenzoate
Description
Properties
IUPAC Name |
methyl 3-amino-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQHRVRQXJDWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361372 | |
| Record name | methyl 3-amino-4-piperidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696616-81-6 | |
| Record name | methyl 3-amino-4-piperidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-3-amino-4-(1-piperidinyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Aromatic Substitution with Piperidine
This method begins with a substituted benzoic acid derivative, such as 3-nitro-4-fluorobenzoic acid. The fluorine atom at the 4-position undergoes nucleophilic displacement by piperidine under basic conditions. For example, heating 3-nitro-4-fluorobenzoic acid with piperidine in dimethylformamide (DMF) at 100°C in the presence of potassium carbonate facilitates substitution. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (e.g., Pd/C, H₂), yielding 3-amino-4-piperidin-1-ylbenzoic acid. Final esterification with methanol under acidic conditions (e.g., H₂SO₄) produces the target compound.
Key challenges include avoiding over-alkylation of piperidine and ensuring complete nitro reduction. Yields for this route range from 60% to 72%, depending on purification efficiency.
Protection-Deprotection Strategy
To enhance regiocontrol, a protection-deprotection sequence is often employed. Starting with 3-amino-4-fluorobenzoic acid, the amino group is first protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. For instance, treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) yields the Boc-protated intermediate. Piperidine is then introduced via nucleophilic substitution under milder conditions (e.g., 50–70°C in acetonitrile/water mixtures). After substitution, the esterification step proceeds using methyl iodide and potassium carbonate in DMF. Final deprotection with trifluoroacetic acid (TFA) liberates the free amine, affording the product in 65–75% overall yield.
Coupling-Based Approaches
Recent patents describe palladium-catalyzed coupling reactions to install the piperidine moiety. For example, methyl 3-amino-4-bromobenzoate undergoes a Buchwald-Hartwig amination with piperidine using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos). This method bypasses the need for pre-functionalized aromatic rings but requires meticulous control of reaction parameters to prevent homocoupling. Yields for this route are moderate (50–60%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts substitution efficiency. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity but may necessitate higher temperatures (80–100°C). Conversely, aqueous-organic biphasic systems (e.g., THF/water) enable milder conditions (35–60°C) while minimizing decomposition. For instance, a THF/water mixture at 50°C achieved 90% conversion in piperidine substitution with minimal byproducts.
Catalytic Systems
Copper and silver catalysts have been explored for amination steps. Copper(I) oxide in methanol/ammonia mixtures facilitates nitro group reduction but risks over-reduction to hydroxylamine derivatives. Silver oxide, though costlier, offers superior selectivity in protecting group manipulations, as demonstrated in the synthesis of 3-aminopiperidine derivatives.
Characterization and Quality Control
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. The methyl ester proton resonates at δ 3.85–3.90 ppm (singlet) in ¹H-NMR, while the piperidine protons appear as multiplet signals between δ 1.80–2.80 ppm. High-resolution MS (HRMS) typically shows a molecular ion peak at m/z 234.1370 ([M+H]⁺), consistent with the molecular formula C₁₃H₁₈N₂O₂.
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity evaluation. A typical method uses a C18 column, acetonitrile/water gradient, and retention times of 8–10 minutes. Impurities, such as residual starting materials or deprotected intermediates, are quantified to ensure compliance with pharmaceutical standards (<0.1% per ICH guidelines).
Industrial-Scale Considerations
Cost and Scalability
The protection-deprotection route, while reliable, incurs higher costs due to Boc or Cbz reagents. In contrast, the one-pot Curtius rearrangement method (using diphenylphosphoryl azide, DPPA) streamlines synthesis but introduces phosphorus-containing byproducts that complicate purification. Recent advances in flow chemistry have improved scalability, reducing reaction times from 20 hours to 3–4 hours for nitro reduction and esterification steps.
Emerging Methodologies
Enzymatic Catalysis
Preliminary studies explore lipase-mediated esterification under mild conditions (pH 7.0, 25°C), avoiding acidic or basic environments that could degrade the amine or piperidine groups. While yields remain suboptimal (40–50%), this approach offers a sustainable alternative to traditional methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-piperidin-1-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-4-piperidin-1-ylbenzoate is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperidine Derivatives
Piperidine-based compounds are widely explored for their pharmacological properties. Below is a comparison with key analogues:
a) [(4E)-3-Ethyl-1-methyl-2,6-diphenyl-piperidin-4-ylidene]amino 3-methyl-benzoate
- Structure : Features a piperidine ring substituted with ethyl, methyl, and phenyl groups, coupled with a benzoate ester.
- Key Differences: The additional phenyl and ethyl substituents increase molecular weight (~356.44 g/mol) and lipophilicity (logP > 3.0 estimated), enhancing membrane permeability but reducing water solubility compared to Methyl 3-amino-4-piperidin-1-ylbenzoate.
- Applications : Crystallography studies suggest stable conformations suitable for receptor-targeted drug design .
b) 7-(1-Methylpiperidin-4-yl) Derivatives
- Structure : Piperidine substituted with methyl groups (e.g., 7-(1-methylpiperidin-4-yl) in pyrido[1,2-a]pyrimidin-4-one derivatives).
- Key Differences: The absence of an amino group reduces polarity (PSA ~45 Ų), favoring CNS penetration. These derivatives are often optimized for kinase inhibition or antimicrobial activity .
c) 7-(Piperazin-1-yl) Analogues
Functional Group Comparison: Methyl Esters
Methyl esters are critical for modulating bioavailability. A comparison with other methyl esters highlights distinct properties:


Key Trends :
- Lipophilicity: this compound has lower logP than torulosic acid methyl ester, reflecting reduced hydrophobicity due to its amino group.
- Thermal Stability: Higher boiling point compared to methyl salicylate suggests stronger intermolecular forces (e.g., hydrogen bonding from the amino group) .
Research Findings and Implications
- Structural Optimization : Piperidine derivatives with alkyl or aryl substituents (e.g., ethyl, phenyl) show improved pharmacokinetic profiles over unsubstituted analogues, as seen in and .
- Methyl Ester Utility: While methyl esters enhance compound stability, their removal (e.g., via hydrolysis) is often necessary for active metabolite generation, a step that may limit the efficacy of this compound .
Biological Activity
Methyl 3-amino-4-piperidin-1-ylbenzoate (C13H18N2O2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
This compound is synthesized through the esterification of 3-amino-4-piperidin-1-ylbenzoic acid with methanol, typically in the presence of a catalyst like sulfuric acid under reflux conditions. The compound features a piperidine ring, which enhances its binding affinity to various biological targets due to its structural properties.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The piperidine ring and amino group are crucial for binding to these targets, which modulates their activity. This compound may act as an enzyme inhibitor or a receptor modulator, depending on the specific biological context.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit certain enzymes that are relevant in drug development, particularly those involved in bacterial resistance mechanisms .
Antibacterial Activity
A significant area of investigation is the antibacterial properties of this compound. In vitro studies have demonstrated that it possesses broad-spectrum antibacterial activity against various strains, including multidrug-resistant bacteria. For instance, compounds derived from similar structures have shown minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, ester group | Antibacterial, potential enzyme inhibitor |
| Methyl 4-amino-3-(piperidin-1-yl)benzoate | Similar structure but different substitution pattern | Moderate antibacterial activity |
| Methyl 3-amino-4-(morpholin-1-yl)benzoate | Morpholine ring instead of piperidine | Lower efficacy against Gram-negative bacteria |
| Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate | Pyrrolidine ring | Varies significantly in biological activity |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antitumor Activity : A study demonstrated that derivatives of piperidine compounds exhibited promising antitumor effects, suggesting that this compound may also possess similar properties .
- Inhibition Studies : Research focusing on enzyme inhibition has shown that this compound can effectively bind to target enzymes, leading to reduced activity in bacterial strains. This is particularly relevant for developing new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


